Benzenemethanol, 5-bromo-2-(methoxymethoxy)-

Medicinal Chemistry Property Prediction ADME

Benzenemethanol, 5-bromo-2-(methoxymethoxy)- (CAS 181288-97-1) is a bifunctional aromatic building block that integrates a benzylic alcohol moiety with a methoxymethyl (MOM)-protected phenolic oxygen and a bromine substituent at the 5-position of the benzene ring. The MOM group serves as an acid-labile protecting group for the hydroxyl functionality, while the bromine atom provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Molecular Formula C9H11BrO3
Molecular Weight 247.088
CAS No. 181288-97-1
Cat. No. B2945565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 5-bromo-2-(methoxymethoxy)-
CAS181288-97-1
Molecular FormulaC9H11BrO3
Molecular Weight247.088
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)Br)CO
InChIInChI=1S/C9H11BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3
InChIKeyOBYXRMBHEBBNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzenemethanol, 5-bromo-2-(methoxymethoxy)- (CAS 181288-97-1) | MOM-Protected Brominated Benzyl Alcohol Intermediate


Benzenemethanol, 5-bromo-2-(methoxymethoxy)- (CAS 181288-97-1) is a bifunctional aromatic building block that integrates a benzylic alcohol moiety with a methoxymethyl (MOM)-protected phenolic oxygen and a bromine substituent at the 5-position of the benzene ring [1]. The MOM group serves as an acid-labile protecting group for the hydroxyl functionality, while the bromine atom provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This compound occupies a niche within the broader class of brominated benzyl alcohols by offering orthogonal reactivity: the primary alcohol can be oxidized or functionalized independently of the MOM-protected phenol, which remains masked until deliberate deprotection is required . This unique substitution pattern enables sequential derivatization strategies that are not feasible with unprotected or methyl-protected analogs, making it a strategic intermediate in the synthesis of complex biologically active molecules [1].

Why Benzenemethanol, 5-bromo-2-(methoxymethoxy)- Cannot Be Readily Replaced by Common Bromobenzyl Alcohol Analogs


Attempts to substitute Benzenemethanol, 5-bromo-2-(methoxymethoxy)- with simpler brominated benzyl alcohols—such as 5-bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5) or 5-bromo-2-methoxybenzyl alcohol (CAS 80866-82-6)—introduce significant deviations in both physical-chemical properties and synthetic utility [1][2]. The MOM group confers an acid-labile protecting function that is absent in the hydroxy or methyl analogs, fundamentally altering the compound's behavior in multistep synthetic sequences [3]. Furthermore, the presence of the MOM group substantially increases molecular weight (247.09 vs. 203.03-217.06 g/mol), modifies lipophilicity (XLogP3 ~2.2 vs. 1.5-1.7), and changes hydrogen bonding capacity (H-Bond Donor Count = 1 vs. 2 for the hydroxy analog), all of which critically influence solubility, chromatographic retention, and reactivity in downstream transformations [4]. These differences underscore that the compound is not a drop-in replacement but a structurally and functionally distinct entity whose selection must be driven by specific synthetic requirements.

Quantitative Differentiators of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- Against Closest Analogs


Molecular Weight and Lipophilicity Profiling Against Common Bromobenzyl Alcohols

Benzenemethanol, 5-bromo-2-(methoxymethoxy)- exhibits a molecular weight (MW) of 247.09 g/mol and a calculated partition coefficient (XLogP3) of approximately 2.2, which are significantly higher than its 5-bromo-2-hydroxybenzyl alcohol (MW 203.03 g/mol, XLogP3 1.7) and 5-bromo-2-methoxybenzyl alcohol (MW 217.06 g/mol, XLogP3 1.5) counterparts [1][2][3]. These computed descriptors indicate that the MOM-protected compound is both larger and more lipophilic, which can influence its behavior in biological assays, membrane permeability, and chromatographic separation .

Medicinal Chemistry Property Prediction ADME

Hydrogen Bond Donor Count and Its Impact on Synthetic Orthogonality

The MOM-protected compound possesses a single hydrogen bond donor (HBD) count of 1, stemming exclusively from the primary benzylic alcohol [1]. In contrast, 5-bromo-2-hydroxybenzyl alcohol has an HBD count of 2 (one phenolic OH and one benzylic OH) [2]. This reduction in HBD count is a direct consequence of the MOM protection, which masks the phenolic hydroxyl group. This difference is crucial for orthogonal protection strategies in complex molecule synthesis, as it allows the benzylic alcohol to be selectively functionalized (e.g., oxidized to an aldehyde or converted to a leaving group) without interference from a free phenol, which would otherwise require its own protection/deprotection sequence [3].

Synthetic Chemistry Protecting Group Strategy Hydrogen Bonding

Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Substitution on MOM-Protected Benzyl Alcohol

Within the narrow class of MOM-protected bromobenzyl alcohols, the 5-bromo isomer (CAS 181288-97-1) is structurally and synthetically distinct from the 4-bromo isomer (CAS 2158665-54-2) [1][2]. While both share the same molecular formula (C9H11BrO3) and identical molecular weight (247.09 g/mol), the position of the bromine atom on the aromatic ring dictates the electronic environment and the steric accessibility for subsequent palladium-catalyzed cross-coupling reactions. The 5-bromo-2-(methoxymethoxy) substitution pattern positions the halogen para to the MOM-protected oxygen, which can influence the regioselectivity and yield of Suzuki-Miyaura couplings compared to the 4-bromo-2-(methoxymethoxy) isomer [3]. This regiochemical distinction is critical when a specific substitution pattern is required in the final target molecule, as it determines the point of diversification.

Regioselectivity Cross-Coupling SAR Studies

Acid-Labile MOM Protection: A Key Differentiator for Sequential Derivatization

The methoxymethyl (MOM) group on the phenolic oxygen of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is an acid-labile protecting group that can be selectively removed under mild acidic conditions (e.g., aqueous HCl, TFA) to reveal the free phenol . This contrasts sharply with the methyl ether in 5-bromo-2-methoxybenzyl alcohol, which is a robust, non-labile group typically requiring harsh demethylating agents like BBr3 [1]. The ability to orthogonally deprotect the MOM group without affecting the benzylic alcohol or other acid-stable functionalities enables a late-stage unmasking strategy that is essential for synthesizing complex natural products and pharmaceutical intermediates where a free phenol is required only at a specific synthetic juncture [2].

Protecting Group Chemistry Sequential Synthesis Deprotection

Procurement-Validated Application Scenarios for Benzenemethanol, 5-bromo-2-(methoxymethoxy)-


Synthesis of Complex Natural Product Analogs Requiring Late-Stage Phenol Unmasking

In the synthesis of bromophenol-derived natural products, such as those found in marine sponges or algae, Benzenemethanol, 5-bromo-2-(methoxymethoxy)- serves as a key intermediate. The MOM group protects the phenolic oxygen during the assembly of the carbon skeleton, allowing the benzylic alcohol to be oxidized or converted into a leaving group for further coupling. Late-stage deprotection with mild acid then reveals the free phenol, which is often essential for the biological activity of the final molecule [1].

Construction of Diversified Chemical Libraries via Sequential Palladium-Catalyzed Cross-Coupling

The aryl bromide in Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings . This enables the rapid generation of diverse biaryl and aniline libraries. After cross-coupling, the benzylic alcohol can be further functionalized (e.g., converted to an alkyl halide for nucleophilic displacement), and finally, the MOM group can be removed to provide a free phenol for additional derivatization or for studying structure-activity relationships in medicinal chemistry campaigns [1].

Preparation of Photolabile or Redox-Active Probes with Orthogonal Handles

The combination of a primary alcohol and a protected phenol in Benzenemethanol, 5-bromo-2-(methoxymethoxy)- offers two distinct attachment points for building functional probes. For instance, the benzylic alcohol can be linked to a solid support or a fluorophore, while the masked phenol can be deprotected on-demand to conjugate a drug-like molecule or a reactive warhead . This orthogonal reactivity is particularly valuable in chemical biology for creating activity-based probes or targeted protein degraders (PROTACs) [2].

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